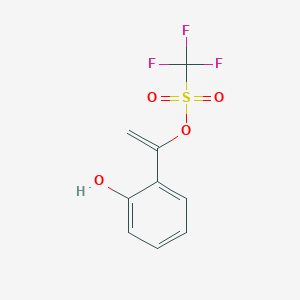
Methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of a trifluoromethanesulfonyl group and a 1-(2-hydroxyphenyl)ethenyl ester moiety, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester typically involves the esterification of methanesulfonic acid with 1-(2-hydroxyphenyl)ethene. The reaction is usually carried out under acidic conditions, using a strong acid catalyst such as sulfuric acid or trifluoromethanesulfonic acid to promote the esterification process. The reaction mixture is heated to a specific temperature to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester involves its interaction with specific molecular targets and pathways The trifluoromethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles The ester moiety can undergo hydrolysis or other transformations, depending on the reaction conditions
Comparación Con Compuestos Similares
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, benzo[b]naphtho[2,3-d]furan-1-yl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 2-phenyl-1-naphthalenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 4-methoxy-2-nitrophenyl ester
Uniqueness
Methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester is unique due to its specific structural features, which impart distinct reactivity and stability. The presence of both the trifluoromethanesulfonyl group and the 1-(2-hydroxyphenyl)ethenyl ester moiety allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
646522-84-1 |
|---|---|
Fórmula molecular |
C9H7F3O4S |
Peso molecular |
268.21 g/mol |
Nombre IUPAC |
1-(2-hydroxyphenyl)ethenyl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H7F3O4S/c1-6(7-4-2-3-5-8(7)13)16-17(14,15)9(10,11)12/h2-5,13H,1H2 |
Clave InChI |
NFVITMDOWDTBSI-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1O)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


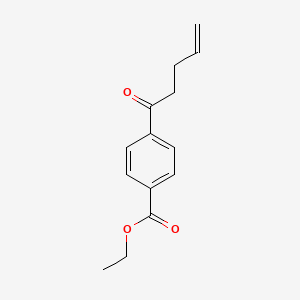
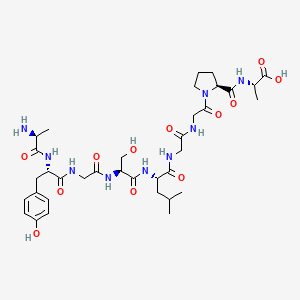
![4-Oxatricyclo[6.2.0.0~3,5~]decane](/img/structure/B12582367.png)
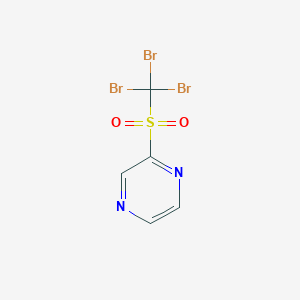
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B12582386.png)
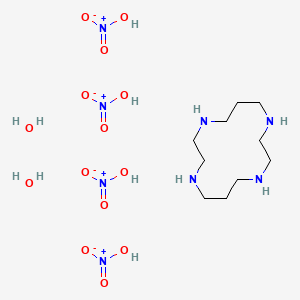

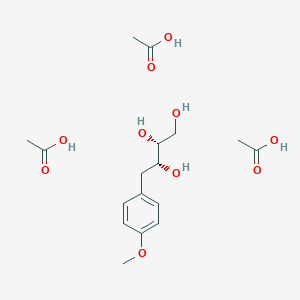
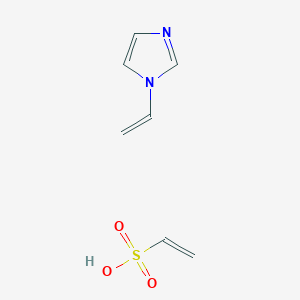
![2-Thiophenesulfonamide, 5-chloro-N-[(4-chlorophenyl)methyl]-4-nitro-](/img/structure/B12582420.png)
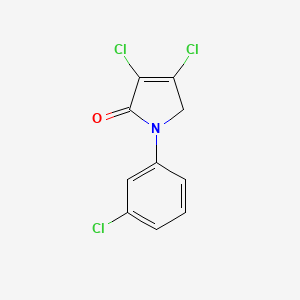
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12582450.png)

![Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis-](/img/structure/B12582455.png)
